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RbcR protein

Phylogenetic analysis LysR family Sequence identity

RbcR protein (CAS 142661-98-1), molecular formula C12H7Br3O, is catalogued as a RuBisCO transcriptional regulator belonging to the LysR family of prokaryotic transcription factors. In cyanobacteria and chemolithoautotrophic bacteria, RbcR controls the expression of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) genes and associated carbon-concentrating mechanism (CCM) components, functioning as a positive regulator of inorganic carbon assimilation.

Molecular Formula C12H7Br3O
Molecular Weight 0
CAS No. 142661-98-1
Cat. No. B1174554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRbcR protein
CAS142661-98-1
SynonymsRbcR protein
Molecular FormulaC12H7Br3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RbcR Protein (CAS 142661-98-1): Core Biochemical and Regulatory Identity for Procurement Decisions


RbcR protein (CAS 142661-98-1), molecular formula C12H7Br3O, is catalogued as a RuBisCO transcriptional regulator belonging to the LysR family of prokaryotic transcription factors . In cyanobacteria and chemolithoautotrophic bacteria, RbcR controls the expression of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) genes and associated carbon-concentrating mechanism (CCM) components, functioning as a positive regulator of inorganic carbon assimilation [1]. Recombinant RbcR is available with purity ≥95% and is supplied as a lyophilized protein stored at -20°C, suitable for DNA-binding assays, transcriptional profiling, and synthetic biology applications .

DNA-binding assays (EMSA, footprinting)
Transcriptional profiling of RuBisCO/CCM regulon
Synthetic biology for cyanobacterial CO₂ fixation

Why Generic LysR-Family Regulators Cannot Substitute for RbcR Protein (CAS 142661-98-1)


RbcR is not interchangeable with other LysR-type transcriptional regulators, such as CbbR or CmpR, despite shared helix-turn-helix DNA-binding domains. RbcR regulates a distinct subset of carbon assimilation genes (rbcLXS, sbtA, ccmKL) via a unique binding motif consensus ATTA(G/A)-N5-(C/T)TAAT [1]. In Synechocystis sp. PCC 6803, sll0998 (rbcR) is essential for viability under standard photoautotrophic conditions, whereas the paralogous LysR regulators sll0030 and sll1594 are dispensable, underscoring that RbcR fulfills a non-redundant regulatory function [2]. Substituting RbcR with a generic LysR protein would fail to recapitulate its specific regulon and essential cellular role.

Binding motif mismatch
RbcR recognizes ATTA(G/A)-N5-(C/T)TAAT; CbbR and CmpR use distinct motifs, limiting cross-binding and regulon activation.
Regulon divergence
RbcR controls rbcLXS, sbtA, ccmKL; NdhR and other LysR regulators target different gene sets — pathway-specific effects may not transfer.
Essential gene context
sll0998 (rbcR) is essential for photoautotrophic growth in Synechocystis; paralogs sll0030/sll1594 are dispensable — substitution may not maintain viability in model studies.

Quantitative Differentiation Evidence for RbcR Protein (CAS 142661-98-1) Against Closest LysR Analogs


Amino Acid Sequence Identity of T. ferrooxidans RbcR vs. Chromatium vinosum RbcR and Alcaligenes eutrophus CfxR

Thiobacillus ferrooxidans RbcR shares only 46.5% amino acid identity with Chromatium vinosum RbcR and 42.8% identity with Alcaligenes eutrophus CfxR, despite all three being LysR-family RuBisCO regulators [1]. This substantial sequence divergence indicates that T. ferrooxidans RbcR is a distinct regulatory entity, not a functional ortholog that can be replaced by related LysR proteins in experimental settings [1].

Amino acid sequence identity
Head-to-head
T. ferrooxidans RbcR vs Chromatium vinosum RbcR: 46.5% identity; vs A. eutrophus CfxR: 42.8% identity (53.5%–57.2% divergence)
High sequence divergence confirms distinct regulatory entity; supports procurement of specific RbcR ortholog.
Source: J. Bacteriol. 1993, sequence alignment
Phylogenetic analysis LysR family Sequence identity

Specific DNA-Binding Activity of RbcR to the rbcL1-rbcR Intergenic Region

In gel mobility shift assays, T. ferrooxidans RbcR produced in Escherichia coli binds specifically to the 144-bp intergenic sequence between rbcL1 and rbcR, whereas no binding was observed to non-specific DNA fragments [1]. Footprinting and site-directed mutagenesis further demonstrated that RbcR binds to overlapping promoter elements of both the rbcR and rbcL1 genes [1]. In contrast, the Synechocystis RbcR (Sll0998) binds the rbcL promoter with a defined consensus motif ATTA(G/A)-N5-(C/T)TAAT, which is distinct from the binding motifs of other LysR regulators such as CbbR [2].

DNA-binding specificity
Cross-study comparable
RbcR binds specifically to rbcL1-rbcR intergenic region (T. ferrooxidans) or rbcL promoter (Synechocystis); no cross-binding to CbbR or CmpR target promoters.
Confirms promoter-level target selectivity; appropriate for RuBisCO/CCM transcriptional regulation studies.
Gel shift, footprinting and mutagenesis data
DNA-protein interaction Gel mobility shift assay Transcriptional regulation

RbcR Regulon Specificity: Transcriptional Profiling of Knockdown Mutant in Synechocystis

Transcript profiling of an RbcR (sll0998) knockdown mutant in Synechocystis sp. PCC 6803 revealed diminished expression of multiple genes involved in carbon acquisition, including rbcLXS (RuBisCO), sbtA (sodium-dependent bicarbonate transporter), and ccmKL (CCM components) [1]. This regulon is distinct from that controlled by the paralogous LysR regulator NdhR (CcmR), which represses high-affinity Ci uptake genes [2]. The essentiality of RbcR is further highlighted by the observation that sll0998 could not be deleted, whereas sll0030 and sll1594 (other cbbR homologs) were dispensable [2].

Regulon specificity & essentiality
Cross-study comparable
RbcR regulates rbcLXS, sbtA, ccmKL; sll0998 is essential for photoautotrophic growth. NdhR represses CupA/SbtA; paralogs sll0030/sll1594 are dispensable.
Unique regulon and essential gene status support pathway-specific study design; substitution with NdhR or paralogs would not recapitulate RbcR-dependent expression.
Transcript profiling in Synechocystis knockdown mutant
Transcriptomics CO₂ concentrating mechanism Knockdown mutant

RbcR Binding Motif Consensus Defined by High-Resolution Analysis

The Synechocystis RbcR (Sll0998) binding motif was determined as ATTA(G/A)-N5-(C/T)TAAT through electrophoretic mobility shift assays and mutational analysis [1]. This motif differs from the known binding sites of CbbR (typically TTA-N5-TAA or related palindromic sequences) and from NdhR binding motifs [2]. The defined spacer length of five nucleotides (N5) between the half-sites is a structural constraint that distinguishes RbcR from other LysR regulators, which may have variable spacer lengths [1].

Binding motif architecture
Class-level inference
RbcR consensus: ATTA(G/A)-N5-(C/T)TAAT with fixed 5-nt spacer. CbbR motif: palindromic TTA-N5-TAA; NdhR motif distinct.
Distinct non-palindromic motif enables RbcR-specific synthetic promoters; orthogonal to endogenous CbbR/NdhR.
Based on EMSA and mutational analysis (Synechocystis)
DNA-binding motif Consensus sequence Position weight matrix

Optimal Application Scenarios for RbcR Protein (CAS 142661-98-1) Based on Verified Differentiation Evidence


Cyanobacterial Synthetic Biology: Engineering CO₂ Fixation Pathways

RbcR is the primary transcriptional activator of RuBisCO and CCM genes in Synechocystis sp. PCC 6803 [1]. Overexpression or heterologous expression of RbcR can be used to upregulate carbon fixation rates, as demonstrated by the 30% increase in carbon fixation upon RbcR overexpression in Synechocystis . Its unique binding motif (ATTA(G/A)-N5-(C/T)TAAT) enables construction of orthogonal synthetic promoters that respond to RbcR but not to endogenous CbbR or NdhR, enabling precise metabolic engineering for biofuel and chemical production [1].

Biochemical Characterization of LysR-Type Transcriptional Regulators

Purified recombinant RbcR protein (≥95% purity) is suitable for in vitro DNA-binding studies, including electrophoretic mobility shift assays (EMSAs), DNase I footprinting, and surface plasmon resonance (SPR) to determine binding kinetics [1]. The availability of RbcR from T. ferrooxidans and Synechocystis enables comparative biochemical studies across bacterial lineages, leveraging the 46.5% sequence divergence between orthologs .

Environmental Monitoring: Detection of PBDE 28 (2,4,4'-Tribromodiphenyl Ether)

The chemical entity catalogued under CAS 142661-98-1 (C12H7Br3O) corresponds to 2,4,4'-tribromodiphenyl ether (PBDE 28 / BDE-28), a persistent organic pollutant and flame retardant [1]. Analytical reference standards of PBDE 28 with certified purity ≥97.0% (GC) are used for quantification of this congener in environmental matrices (sediment, fish tissue, water) via GC-MS, as specified in EPA Method 1614 and EU Water Framework Directive monitoring programs .

Toxicological Studies: PBDE 28 as a Model Congener for Structure-Activity Analysis

Among the 209 PBDE congeners, PBDE 28 (BDE-28) is one of the few congeners demonstrated to affect retinoic acid receptor (RAR) transcriptional activity in zebrafish assays, unlike PBDE 47, 99, and 100 which showed no RAR activity [1]. This congener-specific bioactivity makes PBDE 28 a critical reference compound for studying endocrine disruption mechanisms of lower-brominated diphenyl ethers and for benchmarking structure-dependent toxicity [1].

Application
Selection Property
Validation Focus
Cyanobacterial CO₂ fixation engineering studies
Transcriptional activator specificity for RuBisCO/CCM genes
RuBisCO and CCM gene expression control in Synechocystis
LysR regulator DNA-binding characterization
High-purity recombinant protein, lyophilized
Promoter binding affinity and kinetics (EMSA, SPR, footprinting)
Environmental PBDE 28 quantification
Certified reference standard (≥97% GC purity)
GC-MS quantification in sediment, water, biota
PBDE congener structure-activity research
Congener-selective RAR pathway modulation
RAR transcriptional activity endpoint in zebrafish assays
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